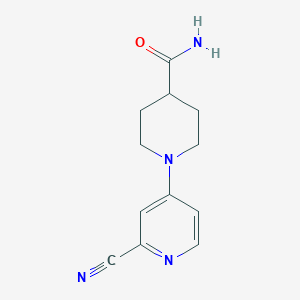![molecular formula C13H14FN3 B7555455 N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine](/img/structure/B7555455.png)
N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine, also known as FPEA, is a chemical compound that has been widely studied for its potential therapeutic applications. FPEA belongs to a class of compounds known as phenylalkylamines, which have been shown to have a variety of pharmacological effects.
作用機序
The exact mechanism of action of N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine is not fully understood, but it is thought to act on several different targets in the body. One proposed mechanism of action is through the inhibition of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine may also act on other targets in the body, such as ion channels and receptors.
Biochemical and Physiological Effects:
N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine has been shown to have a variety of biochemical and physiological effects in the body. In addition to its potential neuroprotective and anticancer effects, N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine has been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases. N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One advantage of using N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine in lab experiments is that it has been well-studied and its synthesis method is well-established. N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine is also relatively stable and can be stored for long periods of time. However, one limitation of using N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine in lab experiments is that it may have off-target effects, which could complicate the interpretation of results.
将来の方向性
There are several potential future directions for research on N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine. One area of interest is in the development of N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine analogs with improved pharmacological properties. Another area of interest is in the development of N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine-based therapies for the treatment of specific diseases, such as cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine and its potential targets in the body.
合成法
The synthesis of N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine involves several steps, including the reaction of 2-fluoro-5-nitrobenzyl bromide with pyrimidine-5-carbaldehyde, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学的研究の応用
N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine has been studied for its potential therapeutic applications in a variety of areas, including cancer, neurological disorders, and cardiovascular disease. In cancer research, N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine has been shown to inhibit the growth of several different types of cancer cells, including breast, lung, and prostate cancer cells. In neurological research, N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cardiovascular research, N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine has been shown to have vasodilatory effects and may be useful in the treatment of hypertension.
特性
IUPAC Name |
N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3/c1-2-15-6-11-5-10(3-4-13(11)14)12-7-16-9-17-8-12/h3-5,7-9,15H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAIAIOREJCOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)C2=CN=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide](/img/structure/B7555383.png)
![2-[1-(3-Fluoro-4-methylphenyl)triazol-4-yl]ethanol](/img/structure/B7555387.png)
![N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide](/img/structure/B7555392.png)
![1-[(Thieno[2,3-d]pyrimidin-4-ylamino)methyl]cyclohexan-1-ol](/img/structure/B7555402.png)

![[1-[(4-Pyrazol-1-ylphenyl)methyl]triazol-4-yl]methanol](/img/structure/B7555408.png)
![2-[1-(3,5-Dimethylphenyl)triazol-4-yl]ethanol](/img/structure/B7555413.png)
![4-[(1-Cyclohexylpropylamino)methyl]benzoic acid](/img/structure/B7555416.png)
![4-(4-chloro-2-methylphenoxy)-N-[2-[(5E)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]butanamide](/img/structure/B7555418.png)
![[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7555428.png)


![4-[(2-Methylmorpholin-4-yl)methyl]pyridin-2-amine](/img/structure/B7555454.png)
![1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B7555459.png)